3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXXJSJRSRZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Azide-Nitrile Cycloaddition
A significant reaction pathway for 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves azide-nitrile cycloaddition. This reaction allows the transformation of the cyano group into a tetrazole derivative.
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Mechanism : The azide reacts with the nitrile group on the pyrimidine ring under optimized conditions, leading to the formation of tetrazolyl derivatives. This process has been shown to proceed with high regioselectivity and yields ranging from 42% to 95% depending on the substrate and conditions used .
Hydrolysis Reactions
Hydrolysis of the carboxylic acid moiety can lead to the formation of more polar derivatives which may enhance solubility and biological activity.
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Conditions : Hydrolysis typically occurs under acidic or basic conditions and can be monitored via spectroscopic methods such as NMR or IR spectroscopy to confirm the conversion of functional groups.
Thermal Reactions
Thermal reactions involving this compound have also been investigated.
Data Tables of Reaction Yields and Conditions
The following table summarizes various reactions involving this compound, including yields and specific conditions:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation with amines | N-ethyl-N-[3-(3-cyanopyrazolo... | Glacial acetic acid, ethanol, HCl | Up to 85 |
| Azide-nitrile cycloaddition | Sodium azide | DMF, heating | 42 - 95 |
| Hydrolysis | Water (acidic/basic) | Room temperature | Variable |
| Thermal decomposition | Heat | Varying temperatures | Variable |
Scientific Research Applications
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDK2, enhancing its inhibitory activity .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl ester in ) .
Biological Activity
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyrimidine core structure, which is known for its pharmacological versatility. The presence of the cyanide and carboxylic acid functional groups enhances its reactivity and potential for biological interactions.
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cellular processes, including cell proliferation and survival. In studies, derivatives of this compound exhibited IC50 values in the nanomolar to low micromolar range, indicating strong inhibitory activity against CK2.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 3-Phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 nM | CK2 Inhibitor |
| This compound | TBD | CK2 Inhibitor |
The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo-pyrimidine scaffold can significantly influence enzyme inhibition potency. For instance, substituents at specific positions on the pyrazole ring have been shown to enhance or diminish CK2 inhibitory activity .
2. Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth. In vitro studies demonstrated that compounds derived from this compound exhibited cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting CK2 and other related pathways.
Case Study 1: CK2 Inhibition
In a study focusing on the inhibition of CK2 by various pyrazolo-pyrimidines, 3-cyanopyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested. The results indicated that specific substitutions significantly enhanced CK2 inhibition, with some derivatives achieving IC50 values as low as 45 nM. This highlights the potential for these compounds in therapeutic applications against diseases where CK2 is overactive .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects of 3-cyanopyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives could effectively induce cell death through apoptosis mechanisms. This underscores the relevance of this compound class in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
